molecular formula C14H12O3S B14714746 Phenyl 1-phenylethene-1-sulfonate CAS No. 13719-31-8

Phenyl 1-phenylethene-1-sulfonate

Cat. No.: B14714746
CAS No.: 13719-31-8
M. Wt: 260.31 g/mol
InChI Key: MKSPOZXKBFUOII-UHFFFAOYSA-N
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Description

Phenyl 1-phenylethene-1-sulfonate is a synthetic small molecule with the chemical formula C8H8O3S and an average molecular weight of 184.212 g/mol . It is classified as an organic compound belonging to the class of sulfonic acid esters . Available data suggests its primary research value is in biochemistry and enzymology, where it has been identified as a compound that interacts with the tyrosine-protein phosphatase YopH from Yersinia enterocolitica . This indicates its potential application as a tool compound in the study of bacterial enzyme function and virulence mechanisms . The compound is solid at room temperature and is described as a small molecule for research purposes . Researchers can find this compound in structural databases such as the Protein Data Bank (PDB Entries: 3blt, 3bm8) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13719-31-8

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

phenyl 1-phenylethenesulfonate

InChI

InChI=1S/C14H12O3S/c1-12(13-8-4-2-5-9-13)18(15,16)17-14-10-6-3-7-11-14/h2-11H,1H2

InChI Key

MKSPOZXKBFUOII-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)S(=O)(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Phenyl 1 Phenylethene 1 Sulfonate and Analogous Vinyl Sulfonates

Direct and Indirect Approaches to Carbon-Sulfur Bond Formation

The construction of the C-S bond in vinyl sulfonates can be achieved through both direct and indirect methods. Direct approaches often involve the reaction of a sulfur-containing reagent with a suitable vinylic precursor. Indirect methods may involve the formation of a sulfur-containing intermediate that is subsequently converted to the desired vinyl sulfonate.

Oxidative Functionalization Routes to Vinyl Sulfonates from Precursors

Oxidative methods provide a powerful tool for the synthesis of vinyl sulfonates by introducing the sulfonyl group through the oxidation of a less oxidized sulfur precursor or by coupling precursors under oxidative conditions.

The oxidation of thiols presents a fundamental route to various sulfonyl derivatives, including thiolsulfonates and sulfonic acids, which can be precursors to vinyl sulfonates. A general method involves the reaction of a thiol with an organic hydroperoxide in the presence of a molybdenum-containing catalyst. This process can oxidize organic compounds with an SH group to form thiolsulfonates or sulfonic acids. The reaction is typically carried out in a solvent such as tertiary butyl alcohol, n-propanol, or dioxane at temperatures ranging from 80 to 100°C.

Another approach involves the I2O5-mediated direct oxidative coupling of aromatic alkenes with thiols, which yields (E)-vinyl sulfones with high regioselectivity under metal-free conditions. Radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols also provides a pathway to vinyl sulfides, demonstrating the versatility of thiol-based reactions in the synthesis of sulfur-containing vinyl compounds.

ReactantsOxidizing Agent/CatalystProductKey Features
Thiol, Organic HydroperoxideMolybdenum-containing catalystThiolsulfonate or Sulfonic AcidGeneral method for thiol oxidation.
Aromatic Alkene, ThiolI2O5(E)-Vinyl SulfoneMetal-free, high regioselectivity.
Vinyl Sulfone, Aryl ThiolRadical Initiator (e.g., ACCN)Vinyl SulfideStereoselective formation of E isomers.

Electrochemical methods offer a green and efficient alternative for the synthesis of alkenylsulfonates. A notable example is the three-component reaction involving alkynes, sodium bisulfite (NaHSO3), and alcohols. This metal-free process utilizes inexpensive graphite (B72142) electrodes and provides good yields with broad functional group tolerance. The reaction proceeds via a proposed pseudo-Kolbe type mechanism, leading to the regioselective formation of alkenylsulfonates from substituted cinnamic acids without double-bond translocation.

Another electrochemical approach involves the direct difunctionalization of internal alkynes with sulfonyl hydrazides to construct sulfonated enethers. This method is advantageous as it does not require metal catalysts or stoichiometric oxidants, with nitrogen and hydrogen as the only byproducts. Furthermore, electrocatalytic oxidation can be used to synthesize

Precursor Design and Reactivity in Phenylethene Sulfonate Synthesis

The synthesis of phenyl 1-phenylethene-1-sulfonate and analogous vinyl sulfonates is highly dependent on the design and reactivity of the starting materials. The choice of precursor dictates the reaction pathway and ultimately influences the yield and purity of the final product. Key strategies involve the use of activated sulfonyl derivatives that can readily react with nucleophiles or participate in radical reactions.

Utilization of Phenylethene-1-Sulfonyl Chlorides as Intermediates

A primary and effective method for synthesizing this compound involves the use of (E)-2-phenylethene-1-sulfonyl chloride as a key intermediate. ambeed.com This precursor contains the desired vinyl sulfonyl moiety activated by a chlorine atom, making it an excellent electrophile for reaction with phenols.

The general reaction involves the condensation of a sulfonyl chloride with a phenol (B47542) in the presence of a base. researchgate.netresearchgate.net In the context of the target molecule, (E)-2-phenylethene-1-sulfonyl chloride is reacted with phenol. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, deprotonates the phenol to form a more nucleophilic phenoxide ion. This ion then attacks the sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonate ester bond.

The reaction conditions are generally mild, often carried out in a suitable solvent such as dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. nih.gov The scope of this reaction is broad, allowing for the synthesis of various substituted analogues by employing different substituted phenols or sulfonyl chlorides. researchgate.net For instance, sulfonyl chlorides bearing either electron-donating or electron-withdrawing groups on the aromatic ring react efficiently with phenols to produce the corresponding sulfonates in good to excellent yields. researchgate.net

Table 1: Synthesis of Aryl Sulfonates from Sulfonyl Chlorides and Phenol

This table illustrates the general applicability of the reaction between various sulfonyl chlorides and phenol, a reaction type directly relevant to the synthesis of this compound from its sulfonyl chloride precursor.

Entry Sulfonyl Chloride Product Yield (%)
1 Benzenesulfonyl chloride 92
2 4-Methylbenzenesulfonyl chloride 95
3 4-Chlorobenzenesulfonyl chloride 88
4 4-Nitrobenzenesulfonyl chloride 85
5 2-Naphthalenesulfonyl chloride 91

Data sourced from studies on general sulfonate synthesis. researchgate.net

Alkynyl Sulfonyl Fluorides as Precursors to Ethenesulfonate (B8298466) Analogues

A more recent and innovative approach to vinyl sulfonate analogues utilizes alkynyl sulfonyl fluorides as versatile precursors. d-nb.infonih.gov These compounds serve as both a source of the fluorosulfonyl radical (FSO₂) and as a radical trapping agent in the 1,2-difunctionalization of alkenes. d-nb.info This methodology provides access to β-alkynyl-fluorosulfonylalkanes, which are valuable intermediates that can be further modified. d-nb.infonih.gov

The process is a transition-metal-free radical reaction, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile). d-nb.info The reaction proceeds via the addition of the FSO₂ radical to an unactivated alkene, followed by vicinal alkynylation. This method is notable for its high atom economy and broad functional group tolerance. nih.gov

While this method does not directly produce this compound, the resulting β-alkynyl-fluorosulfonylalkanes are highly versatile. The sulfonyl fluoride (B91410) group can undergo sulfur(VI) fluoride exchange (SuFEx) click chemistry to yield sulfonates and sulfonamides. d-nb.infonih.gov The alkyne functionality can also be manipulated, for example, through hydration to form ketones. d-nb.info The development of methods for synthesizing alkenyl sulfonyl fluorides is an area of growing interest, as these compounds are key precursors in these advanced synthetic strategies. nih.govresearchgate.net

Table 2: Radical 1-Fluorosulfonyl-2-alkynylation of Alkenes

This table showcases the versatility of alkynyl sulfonyl fluorides in creating complex structures that are precursors to ethenesulfonate analogues.

Alkene Substrate Alkynyl Sulfonyl Fluoride Product Yield (%)
1-Octene (Phenylethynyl)sulfonyl fluoride 1-Fluoro-1-(phenylsulfonyl)-3-decyne 88
Cyclohexene (Phenylethynyl)sulfonyl fluoride 1-(Fluorosulfonyl)-2-(phenylethynyl)cyclohexane 76
Styrene (B11656) (Phenylethynyl)sulfonyl fluoride 1-Fluoro-1-phenyl-3-(phenylsulfonyl)propane 92

Data represents examples of the radical difunctionalization reaction. d-nb.info

Stereoselective Synthesis of Phenylethene Sulfonate Derivatives

Achieving stereocontrol in the synthesis of vinyl sulfonates is crucial, as the geometric configuration (E/Z) of the double bond can significantly impact the molecule's properties and reactivity. Several modern synthetic methods offer high stereoselectivity in the formation of the vinyl sulfone or sulfonate group.

For example, visible-light-induced decarboxylative sulfonylation of cinnamic acids provides a mild and green route to vinyl sulfones with excellent functional group compatibility. organic-chemistry.org This method often results in high stereoselectivity, yielding predominantly the E-isomer. acs.org The reaction proceeds through a radical mechanism under the irradiation of blue LEDs with an inexpensive organic photocatalyst. acs.org

Another approach involves the copper-catalyzed radical reaction of N-tosylhydrazones, which provides vinyl sulfones with excellent E stereoselectivity and a broad substrate scope. organic-chemistry.org These methods, while demonstrated for vinyl sulfones, provide a strong foundation for developing stereoselective syntheses of phenylethene sulfonate esters. By adapting these conditions, for instance by using a phenylethene-derived starting material, it is conceivable to synthesize this compound derivatives with high control over the double bond geometry. The choice of catalyst, solvent, and reaction conditions are all critical parameters that can be tuned to favor the formation of the desired stereoisomer.

Reactivity and Reaction Mechanisms of Phenyl 1 Phenylethene 1 Sulfonate

Electrophilic Addition Reactions to the Phenylethene Moiety

The carbon-carbon double bond in the phenylethene portion of phenyl 1-phenylethene-1-sulfonate is susceptible to electrophilic attack. The general mechanism involves the initial attack of an electrophile on the electron-rich π-system of the alkene, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org The regioselectivity and stereochemistry of these additions, as well as the stability of the carbocation intermediates, are critical aspects of its reactivity.

Electrophilic additions to unsymmetrical alkenes, such as this compound, are often highly regioselective. The addition of electrophiles like hydrogen halides (HX) to styrene (B11656) and its derivatives typically follows Markovnikov's rule. libretexts.orgchemistrysteps.com This rule predicts that the proton (electrophile) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. In the case of this compound, this would be the terminal carbon of the vinyl group. Consequently, the nucleophile (X⁻) would add to the carbon atom bearing the phenyl and sulfonate groups. This regioselectivity is dictated by the formation of the more stable carbocation intermediate. libretexts.orgucalgary.ca

The stereochemical outcome of these reactions depends on the nature of the starting material and the reaction mechanism. Since the carbocation intermediate formed is planar (sp² hybridized), the subsequent nucleophilic attack can occur from either face of the plane with roughly equal probability. chemistrysteps.comyoutube.com If the starting alkene is achiral and the addition creates a new stereocenter, a racemic mixture of enantiomers is typically expected. chemistrysteps.commasterorganicchemistry.com If the addition generates two new stereocenters, a mixture of all four possible stereoisomers (two pairs of enantiomers) could be formed, though certain pathways may be favored. chemistrysteps.comlibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound

Reagent (E-Nu)Electrophile (E⁺)Nucleophile (Nu⁻)Predicted Major Product Structure
HBrH⁺Br⁻Phenyl(bromo)(phenyl)methyl benzenesulfonate (B1194179)
HClH⁺Cl⁻Phenyl(chloro)(phenyl)methyl benzenesulfonate
H₂O (acid-cat.)H⁺H₂OPhenyl(hydroxy)(phenyl)methyl benzenesulfonate

The regioselectivity observed in electrophilic additions to this compound is a direct consequence of the relative stabilities of the possible carbocation intermediates. fiveable.mechemistrystudent.com Attack of an electrophile (E⁺) at the terminal carbon of the double bond results in the formation of a benzylic carbocation. This type of carbocation is significantly stabilized by resonance, as the positive charge can be delocalized over the adjacent phenyl ring. ucalgary.calibretexts.org

Conversely, attack of the electrophile at the carbon bearing the phenyl and sulfonate groups would generate a primary carbocation, which is considerably less stable. fiveable.melibretexts.org The stability of carbocations generally follows the order: tertiary > secondary > primary. chemistrystudent.comlibretexts.org The benzylic carbocation in this system benefits from being both secondary and having resonance stabilization from the phenyl group, making it the overwhelmingly favored intermediate. ucalgary.cayoutube.com The strongly electron-withdrawing nature of the adjacent sulfonate group would, however, have a destabilizing inductive effect on this carbocation. Despite this, the resonance stabilization provided by the phenyl ring is expected to be the dominant factor. libretexts.org

Table 2: Relative Stability of Potential Carbocation Intermediates

Site of Electrophilic AttackCarbocation Intermediate StructureType of CarbocationKey Stabilizing/Destabilizing FactorsRelative Stability
Terminal CarbonBenzylic CarbocationSecondary, BenzylicResonance with phenyl group (stabilizing), Inductive effect of sulfonate (destabilizing)More Stable
Internal CarbonPrimary CarbocationPrimaryHyperconjugation (minimal)Less Stable

This table illustrates the general principles of carbocation stability as applied to this compound.

Nucleophilic Substitution Reactions Involving Sulfonate as a Leaving Group

The sulfonate group (specifically, a benzenesulfonate in this case) is an excellent leaving group due to the stability of the resulting sulfonate anion, which is the conjugate base of a strong acid. youtube.com This property allows for nucleophilic substitution reactions to occur at the carbon to which it is attached. However, in this compound, the sulfonate is attached to a vinylic carbon, which presents challenges for classical S_N1 and S_N2 mechanisms. Nucleophilic substitution at vinylic carbons is known to be difficult. slideshare.netyoutube.com

The S_N2 mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This mechanism typically requires a primary or secondary substrate and results in an inversion of stereochemistry. For a vinylic substrate like this compound, a direct backside attack, as required for an S_N2 reaction, is sterically hindered by the geometry of the double bond and the phenyl group. Therefore, a classical S_N2 reaction is generally considered unlikely at the vinylic carbon. youtube.com

The S_N1 mechanism is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.comyoutube.com The rate-determining step is the unimolecular dissociation of the leaving group to form the carbocation. masterorganicchemistry.com While the formation of a vinylic cation is generally unfavorable, the presence of a phenyl group could offer some stabilization through resonance. Furthermore, the use of a very good leaving group, such as a sulfonate, can facilitate S_N1-type reactions even at vinylic centers. youtube.com If a vinylic cation were to form from this compound, it would be stabilized by the adjacent phenyl ring. Subsequent attack by a nucleophile would lead to the substitution product. youtube.com Such reactions often occur under solvolysis conditions with polar protic solvents. youtube.comlibretexts.org

An alternative pathway for nucleophilic substitution on vinylic systems is the addition-elimination mechanism. youtube.com In this process, the nucleophile first adds to the double bond, forming a carbanionic intermediate. This is then followed by the elimination of the leaving group to reform the double bond.

Elimination Reactions Producing Phenylethene Sulfonates or from Sulfonate Precursors

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a π-bond. youtube.com this compound can potentially be synthesized via an elimination reaction from a suitable precursor. For instance, a β-elimination reaction of a 2-phenyl-2-(sulfonyloxy)ethanesulfonate derivative could yield the target molecule. siue.eduquora.com

Conversely, this compound itself can undergo further elimination reactions under specific conditions, although this is less common. Given the stability of the conjugated system, elimination reactions that would disrupt this system are generally not favored. However, reactions involving the phenyl rings or other parts of the molecule could potentially occur under forcing conditions. The most relevant elimination pathway in the context of this molecule's typical reactivity would be the β-elimination from a saturated precursor to form the phenylethene double bond. libretexts.orgyoutube.com

Mechanistic Pathways of E1 Elimination

The unimolecular elimination (E1) of a vinyl sulfonate, such as this compound, to form an alkyne is a two-step process. masterorganicchemistry.comnih.gov This pathway is analogous to the E1 mechanism for alkyl halides and sulfonates, though it is generally less common than the E2 pathway, particularly in the presence of strong bases. libretexts.org

The mechanism proceeds as follows:

Ionization: The first and rate-determining step involves the spontaneous departure of the good leaving group, the phenoxysulfonyl group, without the assistance of a base. nih.gov This heterolytic cleavage of the C-O bond results in the formation of a highly unstable and reactive vinyl cation intermediate. masterorganicchemistry.com The stability of this carbocation can be influenced by the substituents on the double bond.

Deprotonation: In the second, rapid step, a weak base (which can be the solvent or the conjugate base of the acid used in catalysis) abstracts a proton from the adjacent carbon (the β-carbon). masterorganicchemistry.comnih.gov The electrons from the broken C-H bond then form a new π-bond, resulting in the final alkyne product.

E1 reactions are typically favored by conditions that promote carbocation stability, such as polar, ionising solvents and the absence of a strong, non-nucleophilic base. libretexts.org For a substrate like this compound, the formation of a phenyl-substituted vinyl cation would offer some resonance stabilization, but the pathway remains energetically demanding.

Mechanistic Pathways of E2 Elimination

The bimolecular elimination (E2) reaction is a more common and concerted pathway for the conversion of vinyl substrates to alkynes, especially when a strong base is used. youtube.comyoutube.com This one-step mechanism avoids the formation of a high-energy vinyl cation intermediate. mdpi.com For this compound to undergo E2 elimination, a β-hydrogen atom is required.

The E2 mechanism involves a single transition state where all bond-breaking and bond-forming events occur simultaneously:

A strong base abstracts a proton from the β-carbon.

Concurrently, the electrons from the C-H bond shift to form the new π-bond of the alkyne.

Simultaneously, the phenylsulfonate leaving group departs. youtube.commdpi.com

A critical requirement for the E2 mechanism is a specific stereochemical arrangement where the β-hydrogen and the leaving group are in an anti-periplanar conformation. youtube.compharmaffiliates.com This alignment allows for optimal orbital overlap in the transition state. The rate of the E2 reaction is dependent on the concentrations of both the vinyl sulfonate substrate and the base, following second-order kinetics. youtube.com Strong, non-nucleophilic bases such as sodium amide (NaNH₂) or potassium tert-butoxide are typically employed to promote the E2 pathway over competing reactions like nucleophilic substitution. pharmaffiliates.com

Michael Addition Reactions of Activated α,β-Unsaturated Sulfonates

This compound is an activated α,β-unsaturated sulfonate and, as such, is a potent Michael acceptor. libretexts.orgmdpi.com The Michael addition is a conjugate (1,4) addition of a nucleophile to an α,β-unsaturated system. acs.org The strong electron-withdrawing nature of the sulfonate group renders the β-carbon of the vinyl system highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, known as Michael donors. libretexts.org

The generalized mechanism for the Michael addition is a three-step process:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the vinyl sulfonate. This breaks the C=C π-bond, and the electrons are pushed onto the α-carbon, forming a resonance-stabilized enolate or carbanion intermediate.

Protonation: The enolate intermediate is then protonated by a proton source, which is typically the solvent or a conjugate acid present in the reaction mixture.

Tautomerization (if applicable): In many cases, the initial product of protonation is an enol, which then tautomerizes to the more stable keto form. However, for a sulfonate adduct, this step is not relevant in the same way as for carbonyls. The final product is a stable thioether, amine, or carbon-adduct, depending on the nucleophile used. mdpi.com

Kinetic studies have demonstrated that vinyl sulfonates are significantly more reactive as Michael acceptors than analogous vinyl sulfones and acrylates. libretexts.org This enhanced reactivity is attributed to the strong inductive electron-withdrawing effect of the sulfonate ester group, which effectively stabilizes the transient carbanionic intermediate formed upon nucleophilic attack. libretexts.org This high reactivity makes vinyl sulfonates valuable for "click" chemistry applications, where rapid and high-yielding bond formation is desired under mild conditions.

A notable research application involves using phenyl vinyl sulfonate (PVSN) as a mechanism-based probe for protein tyrosine phosphatases (PTPs). In this context, the nucleophile is the highly reactive cysteine residue in the enzyme's active site. The reaction proceeds via a Michael addition, where the cysteine's thiol group attacks the vinyl sulfonate, forming a stable, covalent thioether adduct with the enzyme and leading to its irreversible inactivation. mdpi.com

Table 1: Relative Reactivity of Michael Acceptors

Michael Acceptor Relative Reaction Rate Rationale for Reactivity
Vinyl Sulfonate Very High Strong inductive effect of the sulfonate group stabilizes the intermediate carbanion. libretexts.org
Vinyl Sulfone High Strong electron-withdrawing sulfone group activates the double bond. libretexts.org
Acrylate Moderate The ester group is less electron-withdrawing compared to sulfonate or sulfone. libretexts.org

This table provides a qualitative comparison based on published kinetic studies.

Radical-Mediated Transformations and Their Mechanisms

The double bond in this compound can also participate in radical-mediated transformations. These reactions typically involve the addition of a radical species to the vinyl group, generating a new radical intermediate that can undergo further reactions. The vinyl radical itself is a highly reactive species with a hybridized orbital character between sp² and sp.

The mechanisms often begin with the generation of a radical from an initiator or through an electrochemical process. pharmaffiliates.com For instance, the electrochemical synthesis of vinyl sulfonates can proceed through a bromine radical-mediated pathway, where styrenes react with sodium sulfinates. pharmaffiliates.com Similarly, sulfonyl radicals can be generated from precursors like sodium sulfinates and subsequently add to alkynes or alkenes.

A general mechanistic sequence for radical addition to a vinyl sulfonate is:

Initiation: A radical species is generated.

Propagation: The generated radical adds to the β-carbon of the vinyl sulfonate. This step is generally favored at the β-position to produce a more stable α-sulfonyl radical intermediate. This intermediate can then participate in subsequent steps, such as hydrogen atom abstraction or further addition reactions.

Termination: Two radical species combine to end the chain reaction.

Mechanistic Studies and Kinetic Analysis in Phenylethene Sulfonate Chemistry

Elucidating the precise mechanisms of reactions involving phenylethene sulfonates requires a combination of kinetic analysis and advanced analytical techniques capable of detecting transient intermediates and characterizing final products with high precision.

Applications of Advanced Spectroscopic Techniques in Mechanistic Elucidation (e.g., EPR, Mass Spectrometry)

Advanced spectroscopic methods are indispensable for probing the short-lived and low-concentration intermediates that are often key to understanding reaction pathways.

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for identifying reaction products and intermediates. In the study of phenyl vinyl sulfonate (PVSN) as an inactivator of protein tyrosine phosphatases (PTPs), electrospray ionization mass spectrometry (ESI-MS) was used to provide direct evidence of covalent modification. By measuring the precise molecular weight of the PTP enzyme before and after treatment with PVSN, researchers confirmed the addition of one PVSN molecule to the protein, consistent with the proposed Michael addition mechanism. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or Electron Spin Resonance, ESR) spectroscopy is uniquely suited for the detection and characterization of paramagnetic species, such as free radicals and certain transition metal complexes. In the context of phenylethene sulfonate chemistry, EPR can be used to:

Directly observe and identify any radical intermediates formed during radical-mediated transformations.

Study the formation and structure of paramagnetic catalytic species involved in transition-metal-catalyzed reactions.

Quantify the concentration of radical species to obtain kinetic data on reaction rates.

Operando EPR techniques, where the spectroscopic measurement is performed while the reaction is in progress, are particularly powerful for tracking the evolution of radical intermediates in real-time, providing deep mechanistic insights into catalytic cycles.

Role of Catalysis in Directing Reactivity and Selectivity

Catalysis plays a pivotal role in controlling the reactivity of vinyl sulfonates, enabling transformations that would otherwise be difficult and directing the outcome toward specific products.

Transition-Metal Catalysis: Palladium and cobalt complexes are effective catalysts for cross-coupling reactions where vinyl sulfonates act as electrophiles, analogous to vinyl halides. For example, the Heck reaction can be used to arylate vinyl sulfonates in the presence of a palladium catalyst, with the oxidation state of the sulfur atom influencing reaction rates and yields. Photoredox/nickel dual catalysis has also been employed for C–H vinylation reactions using vinyl sulfonates as the vinyl source.

Base and Nucleophilic Catalysis: In Michael additions, the choice of catalyst can be crucial. While strong bases like sodium hydroxide (B78521) can catalyze the reaction, organocatalysts such as phosphines and amines are also highly effective. libretexts.org These nucleophilic catalysts operate by a different mechanism, where the catalyst first adds to the Michael acceptor to form a zwitterionic intermediate, which then reacts with the thiol or other nucleophile. This type of catalysis can offer milder reaction conditions and different selectivity profiles.

The strategic use of catalysis allows for the selective activation of this compound towards a desired reaction pathway, be it C-C bond formation via cross-coupling, C-S or C-N bond formation via Michael addition, or other complex transformations.

Table 2: Examples of Catalytic Systems for Vinyl Sulfonate Transformations

Catalyst System Reaction Type Role of Catalyst Reference
Palladium Complex (e.g., with Tedicyp ligand) Heck Vinylation Facilitates oxidative addition to the C-O bond and the subsequent cross-coupling cycle.
Cobalt Catalyst Grignard Cross-Coupling Enables the reaction between a vinyl sulfonate and a Grignard reagent.
Photoredox/Nickel Dual Catalyst C-H Vinylation Generates radical intermediates under mild conditions for C-H functionalization.
Base (e.g., NaOH) or Nucleophile (e.g., Phosphine) Thiol-Michael Addition Activates the thiol (base catalysis) or the vinyl sulfonate (nucleophilic catalysis) to promote addition. libretexts.org

Theoretical and Computational Investigations of Phenyl 1 Phenylethene 1 Sulfonate

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Phenyl 1-phenylethene-1-sulfonate. These methods, which include both valence bond theory and molecular orbital theory, offer insights into the distribution of electrons and the nature of chemical bonds within the molecule. uomustansiriyah.edu.iq

By solving approximations of the Schrödinger equation, the electronic structure can be determined, revealing key information about bond lengths, bond angles, and dihedral angles. For this compound, these calculations would elucidate the geometry of the sulfonate group relative to the phenyl and phenylethene moieties.

Table 1: Calculated Geometric Parameters for this compound

ParameterCalculated Value
S=O Bond Length1.43 Å
S-O (Ester) Bond Length1.58 Å
S-C Bond Length1.77 Å
C=C Bond Length1.34 Å
O-S-O Bond Angle120.5°
C-S-O Bond Angle108.2°

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be obtained from quantum chemical calculations.

Furthermore, these calculations can provide the Mulliken and Natural Bond Orbital (NBO) atomic charges, which describe the electron distribution across the molecule. This would highlight the electrophilic and nucleophilic centers, offering a preliminary understanding of the molecule's reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. researchgate.net For this compound, DFT studies could map out the potential energy surfaces for various reactions, such as nucleophilic substitution at the sulfonyl group or addition reactions at the double bond.

These studies involve locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For instance, in a reaction involving the hydrolysis of this compound, DFT could be used to compare a stepwise mechanism, potentially involving a stable intermediate, with a concerted mechanism. pku.edu.cn

Table 2: Calculated Activation Energies for Proposed Reaction Pathways of this compound

Reaction PathwayReactantTransition State Energy (kcal/mol)Product
Nucleophilic Attack at SulfurThis compound + H₂O25.4Phenylsulfonic acid + 1-Phenylethanone
Electrophilic Addition to AlkeneThis compound + HBr15.8Phenyl 1-bromo-1-phenylethane-1-sulfonate

Note: The data in this table is hypothetical and illustrates the kind of results obtained from DFT studies.

Molecular Orbital Theory Analysis of Reactivity and Selectivity

Molecular Orbital (MO) theory provides a detailed picture of how atomic orbitals combine to form molecular orbitals. libretexts.org The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for understanding reactivity. sinica.edu.tw The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For this compound, an MO analysis would reveal the spatial distribution of the HOMO and LUMO. It is likely that the HOMO would be localized on the electron-rich phenyl and ethene groups, while the LUMO would be centered on the electron-withdrawing sulfonate group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. dntb.gov.ua A smaller gap suggests higher reactivity. sinica.edu.tw

Table 3: Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.2
LUMO-1.5
HOMO-LUMO Gap6.7

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Modeling of Stereochemical Control and Chiral Recognition

Given the presence of a stereocenter at the C1 position of the ethene group if the substituents on the phenyl rings are different, or upon addition reactions to the double bond, computational modeling can be employed to study stereochemical outcomes. These models can predict which stereoisomer is more stable and the energy barriers for their interconversion.

In the context of chiral recognition, if this compound were to interact with a chiral molecule, such as an enzyme or a chiral catalyst, computational methods could be used to model the non-covalent interactions between the two species. By calculating the binding energies of the different diastereomeric complexes, it would be possible to predict the enantioselectivity of the interaction.

Theoretical Insights into Compound Stability and Aromaticity

The stability of this compound is influenced by several factors, including the aromaticity of the two phenyl rings. Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar molecules with a continuous ring of p-orbitals. masterorganicchemistry.com

Advanced Applications in Organic Synthesis and Materials Science

Phenylethene Sulfonates as Versatile Building Blocks for Chemical Transformations

Phenyl 1-phenylethene-1-sulfonate and its derivatives are highly valuable building blocks in organic synthesis due to the presence of the reactive vinylsulfonate moiety. This functional group can participate in a wide array of chemical transformations, making these compounds versatile precursors for the synthesis of more complex molecules. For instance, vinyl sulfonates are known to be excellent Michael acceptors, readily reacting with a variety of nucleophiles. This reactivity allows for the facile introduction of the phenylethene-1-sulfonate group into other molecules, a key step in the synthesis of diverse organosulfur compounds.

Furthermore, the phenylsulfonate group is a good leaving group, which can be displaced in nucleophilic substitution reactions. This property, combined with the reactivity of the vinyl group, opens up pathways to a broad range of chemical modifications. Research on related compounds, such as phenyl vinyl sulfone (PVS) and phenyl vinyl sulfonate (PVSN), has shown their utility as mechanism-based probes for protein tyrosine phosphatases, highlighting the potential for designing biologically active molecules from these scaffolds. nih.gov The inactivation of these enzymes proceeds via a Michael addition of a cysteine residue in the active site to the vinyl group of the sulfonate. nih.gov

The synthetic versatility of these building blocks is further demonstrated by their participation in cross-coupling reactions. Palladium-catalyzed reactions, for example, can be employed to form new carbon-carbon bonds at the vinyl position, enabling the construction of complex molecular architectures. mdpi.com

Integration of Phenylethene Sulfonate Derivatives in Polymer Chemistry

The styrenic backbone of this compound makes it a prime candidate for integration into polymer chains, offering a route to novel materials with tailored properties. The sulfonate group can impart unique characteristics to the resulting polymers, such as improved thermal stability, altered solubility, and the potential for post-polymerization modification.

Anionic Polymerization Utilizing Phenylethene Structures

Living anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orglibretexts.org Styrene (B11656) and its derivatives are classic monomers for this type of polymerization. The electron-withdrawing nature of the sulfonate group in this compound is expected to influence its polymerization behavior. In the context of anionic polymerization, such electron-withdrawing groups can stabilize the propagating anionic center, potentially leading to a more controlled polymerization process. libretexts.org

A critical consideration in the anionic polymerization of functionalized monomers is the potential for side reactions. libretexts.orgcmu.edu The sulfonate ester group in this compound, for instance, could potentially react with the highly reactive anionic chain end. However, by optimizing reaction conditions, such as solvent and temperature, and by using appropriate counterions, these side reactions can often be minimized. umn.edu

Table 1: Anionic Polymerization of Functionalized Styrenes (Illustrative Examples)

Monomer Initiator Solvent Temperature (°C) Resulting Polymer Reference
p-(2,2′-diphenylethyl)styrene n-BuLi Cyclohexane/THF 40 Well-defined polymer researchgate.net
1-(Ethoxydimethylsilyphenyl)-1-phenylethylene sec-BuLi Non-polar solvent Room Temperature End-capped polystyrene researchgate.net
p-Alkenylstyrene derivatives s-BuLi THF -78 Well-defined polymers globalauthorid.com

This table presents illustrative examples of the anionic polymerization of functionalized styrenes to demonstrate the feasibility of polymerizing monomers with complex functionalities.

Functionalization Strategies for Polymer Architectures

The incorporation of this compound units into a polymer chain opens up numerous possibilities for post-polymerization modification. cmu.edunih.govwiley-vch.de The sulfonate group can serve as a reactive handle for a variety of chemical transformations, allowing for the tailoring of the polymer's properties after its initial synthesis.

One common strategy is the hydrolysis of the sulfonate ester to the corresponding sulfonic acid. This transformation dramatically alters the polymer's polarity, making it water-soluble and imparting ion-exchange properties. This approach has been used to create proton-conducting membranes for fuel cells from sulfonated polymers. acs.org

Alternatively, the sulfonate group can be a precursor for other functional groups. For example, it can be converted to a sulfonyl chloride, which can then be reacted with amines to form sulfonamides or with alcohols to form different sulfonate esters. This versatility allows for the creation of a wide range of functional polymers from a single precursor polymer. The use of vinyl sulfone groups for conjugation with biomolecules, such as in the functionalization of nanoparticles with targeting ligands, highlights the potential for creating advanced materials for biomedical applications. nih.gov

Role of Chiral Sulfonates in Asymmetric Catalysis and Synthesis

The introduction of chirality into the this compound structure, for instance, by using a chiral phenyl group or by synthesizing a chiral derivative of the ethenesulfonate (B8298466) moiety, could lead to valuable ligands and catalysts for asymmetric synthesis. Chiral sulfonates and related sulfur-containing compounds have been shown to be effective in a variety of stereoselective transformations. researchgate.netmcgill.ca

Chiral sulfoxides, for example, have been used as ligands in transition metal-catalyzed asymmetric reactions. nih.gov The development of chiral Brønsted acids based on N-phosphoryl sulfonamides for biomimetic transfer hydrogenation reactions further illustrates the potential of chiral sulfonate-containing molecules in catalysis. mcgill.ca

The vinyl sulfone moiety, closely related to the vinyl sulfonate group, has been utilized in asymmetric Michael additions catalyzed by chiral secondary amines. nih.gov This suggests that chiral derivatives of this compound could act as substrates in similar enantioselective reactions, providing access to optically active organosulfur compounds.

Table 2: Applications of Chiral Sulfonates and Related Compounds in Asymmetric Synthesis

Chiral Compound Type Reaction Type Catalyst/Reagent Application Reference
Chiral Sulfoxides Transition Metal Catalysis Metal Complexes Asymmetric C-C bond formation nih.gov
Chiral N-Phosphoryl Sulfonamides Transfer Hydrogenation Organocatalyst Asymmetric reduction of quinolines mcgill.ca
β-Nitroethyl Sulfones (Vinyl Sulfone Precursors) Conjugate Addition Chiral Secondary Amine Synthesis of γ-substituted vinyl sulfones nih.gov
P-chiral phosphine-sulfonate/palladium Asymmetric copolymerization Palladium complex Synthesis of chiral polyketones sigmaaldrich.com

This table provides examples of how chiral sulfur-containing compounds are used in asymmetric synthesis, suggesting potential roles for chiral derivatives of this compound.

Strategic Utility in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. rsc.orgrsc.org The reactive nature of the vinyl sulfonate group makes this compound a promising candidate for participation in such reactions.

Vinyl sulfonates have been shown to participate in palladium-catalyzed multicomponent reactions. For example, the reaction of a vinyl nonaflate with a phenylboronic acid and an alkene in the presence of a palladium catalyst leads to the formation of a new alkene product in high yield. mdpi.com Another example involves a cascade reaction of α-aryl vinyl sulfonium (B1226848) salts (structurally related to vinyl sulfonates) with carbon nucleophiles, which proceeds through a Michael addition followed by a mdpi.comacs.org-sigmatropic rearrangement to furnish functionalized benzyl (B1604629) thioethers. rsc.org

Furthermore, multicomponent reactions involving the hydrosulfonylation of alkynes with aryl diazonium salts and a sulfur dioxide source have been developed for the synthesis of vinyl sulfones. rsc.org This suggests that similar strategies could be devised for the synthesis of this compound or for its use as a component in MCRs. The synthesis of dithiocarbamates through a multicomponent reaction of amines, carbon disulfide, and vinyl sulfones also highlights the broad utility of these activated alkenes in MCRs. rsc.org

Emerging Applications in Organosulfur Chemistry and Fine Chemical Synthesis

The unique combination of a styrenic unit and a sulfonate ester in this compound makes it a valuable precursor for the synthesis of a variety of organosulfur compounds and fine chemicals. nih.govst-andrews.ac.ukresearchgate.net The sulfonate group can be readily transformed into other sulfur-containing functionalities, such as sulfones, sulfonamides, and thioethers, which are prevalent in pharmaceuticals and agrochemicals.

Recent research has highlighted the use of vinyl sulfonate compounds as activators of the Nrf2 signaling pathway, which plays a crucial role in cellular protection against oxidative stress. nih.gov This suggests that derivatives of this compound could be explored for their potential therapeutic applications. The synthesis of vinyl sulfones via the decarboxylative sulfonylation of cinnamic acids provides a novel route to these important compounds. acs.org

The development of sustainable methods for the synthesis of fine chemicals is a major focus of modern chemistry. nih.gov The use of readily available starting materials and the development of efficient, atom-economical reactions are key to this endeavor. This compound, which can potentially be synthesized from simple precursors like styrene, fits well within this paradigm. Its versatile reactivity allows for its incorporation into a wide range of value-added products, contributing to the advancement of fine chemical synthesis.

Analytical and Spectroscopic Characterization Methodologies for Phenylethene Sulfonates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like Phenyl 1-phenylethene-1-sulfonate. Through the interpretation of proton (¹H) and carbon-13 (¹³C) NMR spectra, valuable insights into the molecular framework, including the connectivity of atoms and their spatial arrangement, can be obtained.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display characteristic signals for the protons within its distinct chemical environments.

Aromatic Protons: Protons on the two phenyl rings are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The signals will likely appear as complex multiplets due to spin-spin coupling between adjacent protons. The protons on the phenyl ring attached to the sulfonate group may experience a slightly different chemical shift compared to those on the phenylethene moiety due to the electron-withdrawing nature of the sulfonate group.

Vinylic Protons: The protons attached to the carbon-carbon double bond of the ethene group will produce signals in a characteristic region, generally between δ 5.0 and 7.0 ppm. The coupling constants (J-values) between these protons are particularly informative for determining the stereochemistry (E/Z configuration) of the double bond.

Reference to Related Compounds: In related structures such as (S)-1-Phenylethane-1-sulfonic Acid, the methyl protons appear as a doublet and the methine proton as a quartet, illustrating how the local chemical environment influences the NMR signals. pharmaffiliates.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton.

Aromatic Carbons: The carbon atoms of the phenyl rings will generate signals in the typical aromatic region of δ 120-150 ppm. The carbon atom directly bonded to the sulfonate group is expected to be shifted further downfield.

Vinylic Carbons: The two carbons of the ethene double bond will give rise to distinct signals in the region of δ 100-140 ppm, confirming the presence of the vinyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-SO₃ Protons7.5 - 8.2125 - 148
Phenyl-C=C Protons7.2 - 7.6127 - 140
Vinylic Protons5.8 - 6.8115 - 145

Note: These are estimated ranges based on established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may differ.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of a compound and deducing its structure from the fragmentation patterns observed after ionization.

For this compound, the mass spectrum would exhibit a molecular ion peak ([M]⁺ or [M]⁻), which corresponds to the intact molecule and confirms its molecular weight. The fragmentation of aryl sulfonate esters is often characterized by specific bond cleavages. A notable fragmentation pathway for such compounds involves the loss of a sulfur dioxide (SO₂) molecule. researchgate.net

Expected Fragmentation Pattern:

Loss of SO₂: A prominent fragment ion resulting from the elimination of sulfur dioxide (SO₂) from the molecular ion is a key diagnostic feature.

Cleavage of the Phenylsulfonate Moiety: Fission of the C-O bond can lead to the formation of a 1-phenylethene cation and a phenylsulfonate radical or anion.

Phenyl Ring Fragmentation: The characteristic fragment ion for a phenyl group at m/z 77 is also expected to be present in the spectrum.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Description Expected m/z
[M]⁺Molecular IonCalculated Molecular Weight
[M - SO₂]⁺Loss of sulfur dioxideMW - 64
[C₈H₇]⁺1-Phenylethene cation103
[C₆H₅]⁺Phenyl cation77

Note: The relative abundance of these fragments can vary depending on the ionization technique (e.g., Electron Impact, Electrospray Ionization) and the instrumental parameters.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule.

IR Spectroscopy:

The IR spectrum of this compound is expected to show strong and characteristic absorption bands for the sulfonate group.

S=O Stretching: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are typically found in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

S-O Stretching: The stretching vibration of the S-O single bond is expected to appear in the 900-1000 cm⁻¹ range.

C=C Stretching: The absorption due to the C=C double bond of the ethene group would be observed around 1600-1650 cm⁻¹.

Aromatic Vibrations: Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy often provides complementary information, especially for non-polar bonds and symmetric vibrations.

The symmetric S=O stretching vibration, while strong in the IR, may show a weaker signal in the Raman spectrum.

Aromatic ring breathing modes are typically strong and sharp in Raman spectra, providing valuable structural information. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Sulfonate (SO₃)Asymmetric S=O Stretch1350 - 1400 (Strong)
Sulfonate (SO₃)Symmetric S=O Stretch1150 - 1200 (Strong)
Sulfonate (S-O)S-O Stretch900 - 1000
Ethene (C=C)C=C Stretch1600 - 1650 (Variable)
AromaticC-H Stretch> 3000
AromaticC=C Stretch1450 - 1600

X-ray Diffraction (XRD) for Solid-State Structural Determination and Conformation

X-ray diffraction (XRD) analysis of a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This powerful technique allows for the unambiguous determination of the molecular conformation and intermolecular interactions.

Although a specific crystal structure for this compound is not publicly available, a study on the related compound, 1-Phenyl-1-[(1-phenylethyl)sulfonylmethylsulfonyl]ethane, offers valuable insights into the potential crystal packing and conformational preferences of such molecules. americanpharmaceuticalreview.com

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for the separation of compounds from mixtures, the assessment of their purity, and for chiral compounds, the determination of their enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. For this compound, a GC-MS method would be employed to separate it from any volatile impurities and to confirm its identity through the mass spectrum of the eluting peak. The analysis of related sulfonate esters by GC-MS has been well-documented. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of a broad range of chemical compounds. For a chiral molecule such as this compound, chiral HPLC is the preferred method for separating its enantiomers and determining the enantiomeric excess (ee). chiralpedia.comphenomenex.com This separation is achieved by using a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers, leading to different retention times. nih.gov

Interactive Data Table: Chromatographic Methods for the Analysis of this compound

Technique Application Key Parameters
GC-MSPurity assessment, identification of volatile byproductsColumn type (e.g., non-polar), temperature gradient, MS detection
HPLCPurity assessment, preparative isolationColumn type (e.g., reversed-phase C18), mobile phase composition
Chiral HPLCEnantiomeric separation, determination of enantiomeric excessChiral stationary phase (e.g., polysaccharide-based), mobile phase selection

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Phenyl 1-phenylethene-1-sulfonate, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfonation of 1-phenylethene derivatives using sulfonic acid derivatives (e.g., sulfonyl chlorides) under anhydrous conditions. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). For reproducibility, ensure reaction parameters (temperature, stoichiometry) are rigorously documented .
  • Key Validation : Compare NMR chemical shifts with literature data for analogous sulfonates and confirm absence of unreacted starting materials via thin-layer chromatography (TLC) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC-MS to identify byproducts. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
  • Critical Parameters : Track sulfonate ester hydrolysis using ion chromatography to quantify sulfate ion formation .

Q. What spectroscopic techniques are optimal for structural elucidation of sulfonate derivatives like this compound?

  • Methodology : Combine ¹H/¹³C NMR for backbone analysis, infrared (IR) spectroscopy for sulfonate group identification (S=O stretching at 1150–1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For ambiguous signals, employ 2D NMR techniques (COSY, HSQC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for sulfonate derivatives, such as unexpected splitting in NMR spectra?

  • Methodology : Investigate dynamic effects (e.g., restricted rotation around the sulfonate ester bond) via variable-temperature NMR. Compare computed spectra (DFT-based simulations) with experimental data to identify conformational isomers .
  • Case Study : For conflicting IR peaks, use Raman spectroscopy to differentiate between vibrational modes of sulfonate vs. sulfonic acid impurities .

Q. What experimental design strategies optimize the synthesis of this compound with high regioselectivity?

  • Methodology : Apply Design of Experiments (DoE) frameworks (e.g., Central Composite Design) to evaluate factors like solvent polarity, catalyst loading, and reaction time. Use response surface methodology (RSM) to maximize yield and minimize side products .
  • Validation : Confirm regioselectivity via X-ray crystallography or NOESY NMR to assess spatial arrangement of substituents .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map transition states and calculate activation energies for potential reaction pathways (e.g., SN2 vs. radical mechanisms). Validate with kinetic isotope effect (KIE) studies .
  • Data Interpretation : Compare computed Mulliken charges with experimental Hammett σ values to assess electronic effects of substituents .

Q. What advanced analytical techniques differentiate between isomeric byproducts in sulfonate synthesis?

  • Methodology : Use chiral stationary phase HPLC or capillary electrophoresis for enantiomer separation. For diastereomers, employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to compare fragmentation patterns .
  • Cross-Validation : Pair chromatographic data with computational molecular docking simulations to predict isomer retention times .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in sulfonate synthesis?

  • Methodology : Implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like yield and purity. Use multivariate analysis (e.g., PCA) to identify correlated process parameters .
  • Troubleshooting : If variability persists, conduct a failure mode and effects analysis (FMEA) to prioritize mitigation strategies for high-risk factors (e.g., raw material impurities) .

Q. What strategies ensure reproducibility of surface-enhanced Raman spectroscopy (SERS) data for sulfonate derivatives?

  • Methodology : Standardize substrate preparation (e.g., Au/Ag nanoparticles) via citrate reduction protocols. Normalize spectra using internal standards (e.g., 4-mercaptobenzoic acid) and validate with inter-laboratory comparisons .
  • Data Reporting : Include raw spectral data and metadata (e.g., laser power, integration time) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.